1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-
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Overview
Description
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to a methylphenyl ring and a piperidinylmethyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the indole derivative with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The indole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3 position.
1H-Indole-3-acetic acid: An indole derivative with an acetic acid group at the 3 position.
1H-Indole-3-butyric acid: An indole derivative with a butyric acid group at the 3 position.
Uniqueness
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- is unique due to the presence of both a sulfonyl group and a piperidinylmethyl group. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a synthetic compound belonging to the indole family, characterized by its unique structure that incorporates an indole core, a sulfonyl group attached to a para-methylphenyl moiety, and a piperidinylmethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
- Molecular Formula : C21H24N2O2S
- Molecular Weight : 368.49 g/mol
- CAS Number : 651334-70-2
The structural features of this compound suggest various interactions with biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-.
Antimicrobial Activity
Studies have shown that indole derivatives can possess antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's activity against MRSA is limited, similar indole-sulfonamide compounds have demonstrated significant antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Indole-Sulfonamide Derivative | ≤0.25 | Anti-MRSA |
Indole-Imidazole Variant | 16 | Weak Anti-MRSA |
Neurotransmitter Receptor Modulation
The indole structure is known for its interaction with various neurotransmitter receptors. Preliminary studies suggest that the compound may interact with serotonin receptors (5-HT), which are crucial in mood regulation and other neurological functions. Compounds with similar structures have been identified as selective serotonin reuptake inhibitors (SSRIs) or receptor agonists .
Inflammation and Pain Relief
Indoles are often investigated for their anti-inflammatory properties. The presence of the sulfonamide moiety in this compound could enhance its potential as an anti-inflammatory agent. Similar compounds have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine release .
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of various indole derivatives highlighted the importance of structural modifications in enhancing biological activity. The research explored several analogs and found that specific substitutions significantly influenced their antimicrobial and anti-inflammatory properties .
Example Case Study
In a comparative study involving structurally related indoles:
- Compound A : Exhibited strong anti-MRSA activity (MIC ≤ 0.25 µg/mL).
- Compound B : Showed moderate activity against fungal strains but lacked cytotoxic effects.
These findings emphasize the potential for further exploration of the structure-activity relationship (SAR) for optimizing the therapeutic efficacy of indole-based compounds.
Properties
CAS No. |
651334-70-2 |
---|---|
Molecular Formula |
C21H24N2O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O2S/c1-16-6-8-18(9-7-16)26(24,25)21-15-23(14-17-10-12-22-13-11-17)20-5-3-2-4-19(20)21/h2-9,15,17,22H,10-14H2,1H3 |
InChI Key |
GIXUBMNJWCFPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCNCC4 |
Origin of Product |
United States |
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